molecular formula C20H14O4 B176241 [4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone CAS No. 15517-46-1

[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone

Cat. No.: B176241
CAS No.: 15517-46-1
M. Wt: 318.3 g/mol
InChI Key: ADUODNZKKNUWBZ-UHFFFAOYSA-N
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Description

[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone, also known as this compound, is a useful research compound. Its molecular formula is C20H14O4 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone, commonly referred to as bis(4-hydroxyphenyl) ketone , is a compound with the molecular formula C20H14O4C_{20}H_{14}O_{4} and a molecular weight of 318.3 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and as an antioxidant.

  • IUPAC Name : [4-(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone
  • CAS Number : 15517-46-1
  • Molecular Formula : C20H14O4C_{20}H_{14}O_{4}
  • Molecular Weight : 318.3 g/mol

Biological Activity Overview

The biological activities associated with this compound include:

  • Antioxidant Properties : This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects.
  • Antitumor Activity : Preliminary studies have indicated that the compound may inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are involved in cancer progression and inflammation, such as tyrosinase and acetylcholinesterase.

Antioxidant Activity

Research has demonstrated that this compound possesses strong free radical scavenging capabilities. In assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, the compound showed a notable reduction in radical concentration, indicating its effectiveness as an antioxidant.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging15.2
ABTS Scavenging12.5

Antitumor Activity

The compound has been evaluated for its antitumor properties in various studies. Notably, it was tested against several cancer cell lines, including breast and prostate cancer cells, where it exhibited dose-dependent cytotoxic effects.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis
PC-3 (Prostate Cancer)25Cell cycle arrest at G1 phase

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit key enzymes related to inflammation and cancer progression.

EnzymeInhibition (%)Reference
Acetylcholinesterase65% at 50 µM
Tyrosinase70% at 100 µM

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of breast cancer. The study found that treatment with this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.

Properties

IUPAC Name

[4-(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUODNZKKNUWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318158
Record name MLS000758486
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15517-46-1
Record name 1,1′-(1,4-Phenylene)bis[1-(4-hydroxyphenyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15517-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 326757
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015517461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000758486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000758486
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylene bis((4-hydroxyphenyl)methanone)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.250.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-hydroxy-benzophenone; 4-hydroxy-4'-chloro-benzophenone, 4-hydroxy-4'-fluorobenzophenone; 4,2'-dihydroxy-benzophenone; 4,2',4'-trihydroxy-3,5-dimethyl-benzophenone; 4,2',4'-trihydroxy-benzophenone; 2,4-dihydroxybenzophenone; 4-hydroxy-4'-methoxy-benzophenone; 4,4'-dihydroxy-2,6-dimethyl-benzophenone; 4-hydroxy-4'-(4-hydroxybenzoyl)-diphenyl; 1,4-bis(4-hydroxybenzoyl)-benzene; and 1,3-bis(4-hydroxybenzoyl)-benzene.
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